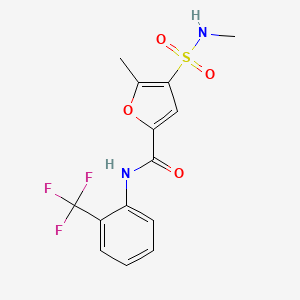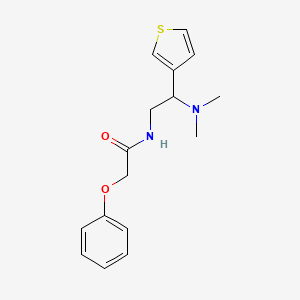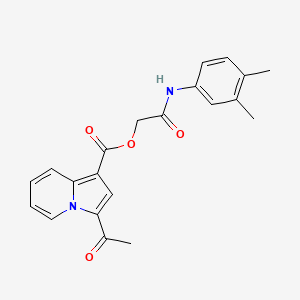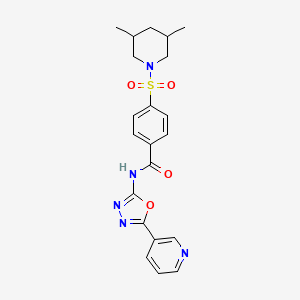
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated for various biological applications, such as monoclonal antibody production and as kinase inhibitors for cancer therapy.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from organic acids, which are converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with a sulfonyl piperidine derivative in the presence of a solvent like DMF and a base such as sodium hydride . This suggests that the synthesis of the compound would likely follow a similar pathway, involving the formation of an oxadiazole ring and subsequent introduction of the sulfonyl piperidine moiety.
Molecular Structure Analysis
The molecular structure of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would include several distinct functional groups: a sulfonyl group attached to a piperidine ring, an oxadiazole ring, and a benzamide moiety. The presence of these groups suggests potential for varied biological activity, as seen in the related compounds that exhibit properties such as inhibition of monoclonal antibody galactosylation and RET kinase inhibition .
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to the one have been shown to affect biological processes. For instance, a dimethylpyrrole derivative was found to increase monoclonal antibody production by affecting cell growth, glucose uptake, and intracellular ATP levels . Another related compound demonstrated the ability to inhibit RET kinase activity, which is significant in cancer therapy . These reactions indicate that the compound may also interact with biological systems in a meaningful way, potentially affecting enzyme activity or cell signaling pathways.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide are not detailed in the provided papers, we can infer from the related compounds that it would likely exhibit moderate solubility in organic solvents due to the presence of both polar (sulfonyl, oxadiazole) and nonpolar (benzamide) groups. The compound's reactivity could be influenced by the presence of the oxadiazole ring, which is known to participate in various chemical reactions . Additionally, the molecular docking studies of similar compounds suggest that the compound might interact with specific amino acid residues in enzymes, indicating a potential for selective binding and biological activity .
Wissenschaftliche Forschungsanwendungen
Novel Polyimides for Metal Ion Removal
Metal Ion Adsorption
Novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties have been synthesized and shown to effectively remove Co(II) and Ni(II) ions from aqueous solutions, highlighting their potential for environmental remediation and metal recovery applications (Mansoori & Ghanbari, 2015).
Anti-Inflammatory and Anti-Cancer Agents
Synthesis of Bioactive Compounds
Research has focused on synthesizing substituted benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties, demonstrating the importance of these structural moieties in developing therapeutic agents (Gangapuram & Redda, 2009).
H+/K+-ATPase Inhibitors
Gastric Acid Secretion Inhibition
Compounds containing pyridine and sulfonamide groups have been evaluated as inhibitors of the H+/K+-ATPase enzyme, potentially offering a mechanism to control gastric acid secretion and treat related disorders (Ife et al., 1989).
Soluble Fluorinated Polyamides
Advanced Material Synthesis
New soluble fluorinated polyamides containing pyridine and sulfone moieties have been developed, notable for their thermal stability and potential for use in advanced material applications, such as electronics and aerospace (Liu et al., 2013).
Polarographic Studies
Electrochemical Analysis
The electrochemical behavior of compounds with pyridine and sulfone moieties has been studied, providing insights into their reactivity and potential applications in sensors and analytical chemistry (Johansson & Wendsjö, 1983).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-14-10-15(2)13-26(12-14)31(28,29)18-7-5-16(6-8-18)19(27)23-21-25-24-20(30-21)17-4-3-9-22-11-17/h3-9,11,14-15H,10,12-13H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUIZPRHYKUHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)
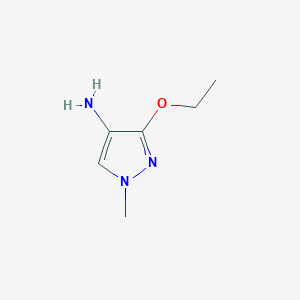
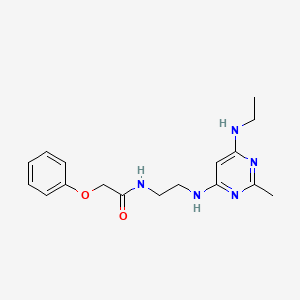
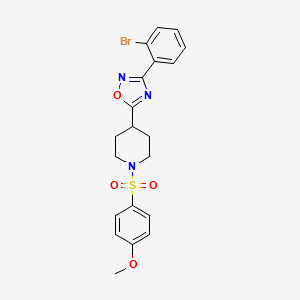
![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)
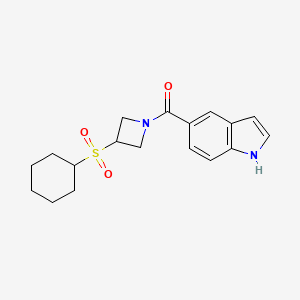
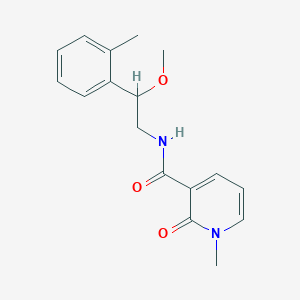
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
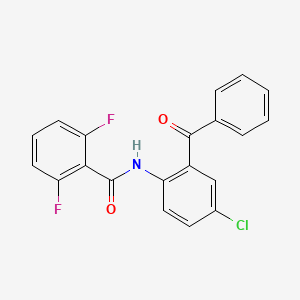
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

